1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene

Catalog No.
S14596619
CAS No.
M.F
C9H10FIO3
M. Wt
312.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene

Product Name

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene

IUPAC Name

1-(fluoromethoxy)-3-iodo-2,5-dimethoxybenzene

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

InChI

InChI=1S/C9H10FIO3/c1-12-6-3-7(11)9(13-2)8(4-6)14-5-10/h3-4H,5H2,1-2H3

InChI Key

IJWAUJYDBXQYCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)I)OC)OCF

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO2\text{C}_9\text{H}_{10}\text{FIO}_2 and a molecular weight of approximately 296.08 g/mol. This compound features a benzene ring substituted with two methoxy groups, one iodine atom, and one fluoromethoxy group. The presence of these substituents contributes to its unique chemical properties and reactivity, making it a valuable compound in various fields, including organic synthesis and medicinal chemistry .

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
  • Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
  • Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling, allowing the formation of new carbon-carbon bonds. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.

The synthesis of 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene typically involves two main steps:

  • Iodination: Starting from 1,4-dimethoxybenzene, iodination is performed using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to produce 1,4-dimethoxy-2-iodobenzene.
  • Fluoromethylation: The iodinated intermediate is then subjected to fluoromethylation using a fluoromethylating agent like fluoromethyl iodide under basic conditions to yield the final product. This method can be optimized for large-scale synthesis to ensure high yield and purity.

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex aromatic compounds.
  • Pharmaceutical Development: The compound is investigated for its potential role in creating biologically active molecules.
  • Specialty Chemicals Production: It is utilized in the manufacture of various specialty chemicals and materials .

The interaction studies of 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene focus on its reactivity with different nucleophiles and electrophiles. Its ability to undergo substitution reactions makes it a versatile intermediate in organic synthesis. Additionally, preliminary studies suggest that its interactions may extend to biological systems, where it could influence enzyme activity or receptor binding.

Several compounds share structural similarities with 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
1,4-Dimethoxy-2-iodobenzeneLacks the fluoromethyl group; simpler structureLess versatile in certain reactions
1-Fluoro-2-iodo-4-(trifluoromethyl)benzeneContains a trifluoromethyl group instead of a fluoromethyl groupDifferent reactivity profile due to trifluoromethyl
1,4-Dimethoxy-2-iodo-6-(methyl)benzeneSimilar structure but with a methyl group instead of a fluoromethyl groupAffects its chemical properties and applications

The uniqueness of 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene lies in its combination of functional groups that balance reactivity and stability, making it particularly valuable for diverse synthetic applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

311.96587 g/mol

Monoisotopic Mass

311.96587 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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